A Comprehensive Technical Guide to 4-(Piperidine-1-carbonyl)phenylboronic Acid Pinacol Ester: Synthesis, Applications, and Methodologies for Drug Discovery
A Comprehensive Technical Guide to 4-(Piperidine-1-carbonyl)phenylboronic Acid Pinacol Ester: Synthesis, Applications, and Methodologies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Boronic Acids in Pharmaceutical Research
The introduction of boronic acids and their derivatives into the medicinal chemist's toolbox has marked a significant turning point in drug discovery and development. The unique electronic properties of the boron atom allow for a diverse range of chemical transformations and biological interactions, making this class of compounds particularly valuable. Among these, arylboronic acid pinacol esters have emerged as indispensable building blocks, primarily due to their stability, ease of handling, and remarkable versatility in carbon-carbon bond-forming reactions. This guide focuses on a specific, yet broadly representative, member of this family: 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester. While a definitive CAS Registry Number for this exact molecule remains elusive in publicly accessible databases, with related structures often being misidentified, this guide aims to provide a comprehensive overview of its synthesis, characterization, and critical applications, drawing upon established principles and methodologies for analogous compounds. By understanding the core concepts presented herein, researchers will be well-equipped to synthesize, utilize, and innovate with this and similar valuable chemical entities.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The table below summarizes the key predicted and experimentally observed properties for arylboronic acid pinacol esters, providing a foundational dataset for laboratory use.
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₂₆BNO₃ | Calculated |
| Molecular Weight | 315.22 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Varies; typically in the range of 80-150 °C for similar structures | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Ethyl Acetate) | General knowledge |
| Stability | Generally stable to air and moisture, but sensitive to strong acids and bases | N/A |
Structural Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester, the expected ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for its identification and purity assessment.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the piperidine ring, and the methyl protons of the pinacol group.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring.
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Piperidine Protons: A series of broad multiplets in the aliphatic region (typically δ 1.5-3.7 ppm) due to the complex spin-spin coupling of the methylene protons in the piperidine ring.
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Pinacol Protons: A characteristic sharp singlet at approximately δ 1.3 ppm, integrating to 12 protons, representing the four equivalent methyl groups of the pinacol ester.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon, the aromatic carbons (including the carbon atom bonded to boron), the piperidine carbons, and the carbons of the pinacol group.
Synthesis of Arylboronic Acid Pinacol Esters: A Practical Workflow
The synthesis of arylboronic acid pinacol esters can be achieved through several reliable methods. The most common and versatile approach involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂), a reaction often referred to as the Miyaura borylation.
General Miyaura Borylation Protocol
This protocol provides a robust starting point for the synthesis of 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester from the corresponding aryl bromide.
Diagrammatic Representation of the Synthetic Workflow:
Caption: General workflow for the Miyaura borylation synthesis.
Step-by-Step Experimental Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoylpiperidine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq).
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Solvent Addition: Add a dry, degassed aprotic solvent, such as dioxane or toluene, via syringe.
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester.
Causality in Experimental Choices:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
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Dry and Degassed Solvent: Water can hydrolyze the boronic ester product and can also interfere with the catalytic cycle. Degassing removes dissolved oxygen.
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Choice of Base: Potassium acetate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle without being overly reactive towards functional groups.
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Excess Bis(pinacolato)diboron: A slight excess of the boron reagent is often used to ensure complete consumption of the starting aryl halide.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester is an ideal coupling partner in these reactions, enabling the introduction of the piperidine-carbonyl-phenyl moiety into a wide range of molecules.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.
Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Explanation of the Catalytic Cycle:
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Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), leading to the formation of a Pd(II) complex.
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Transmetalation: In the presence of a base, the boronic acid or ester forms a boronate species, which then transfers its organic group (in this case, the 4-(piperidine-1-carbonyl)phenyl group) to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
A General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the coupling of 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester with an aryl or heteroaryl halide.
Step-by-Step Experimental Procedure:
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Reaction Setup: In a reaction vessel, combine 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester (1.0-1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst system), and a base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate) (2.0-3.0 eq).
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Solvent System: Add a suitable solvent system, which is often a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base.
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Reaction Conditions: Heat the mixture under an inert atmosphere with vigorous stirring. Reaction temperatures typically range from 80 to 120 °C, and the reaction time can vary from a few hours to overnight. Monitoring by TLC or LC-MS is recommended.
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Workup and Purification: After the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties, including its ability to improve solubility and bioavailability.[3] The incorporation of the 4-(piperidine-1-carbonyl)phenyl group via the corresponding boronic acid pinacol ester allows for the strategic modification of lead compounds to enhance their pharmacological profiles.
Key Therapeutic Areas:
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Oncology: The piperidine ring is a key component of numerous kinase inhibitors and other anti-cancer agents.
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Neuroscience: Many drugs targeting the central nervous system, including antipsychotics and antidepressants, feature a piperidine core.
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Infectious Diseases: Piperidine derivatives have shown efficacy as antiviral, antibacterial, and antifungal agents.
The use of boronic acids in medicinal chemistry has been on the rise, with several boron-containing drugs now approved for clinical use, such as the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[4] This highlights the growing acceptance and importance of organoboron compounds in pharmaceutical research.
Safety and Handling
While arylboronic acid pinacol esters are generally considered stable and less toxic than many other organometallic reagents, standard laboratory safety precautions should always be observed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from strong oxidizing agents and moisture.
Conclusion
4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecules with desirable pharmacological properties. While the specific CAS number for this compound may be difficult to ascertain, the principles and protocols outlined in this guide provide a solid foundation for its synthesis and application. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this will undoubtedly play a crucial role in the future of drug discovery.
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The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5]-Fused Indole Heterocycles. [Link]
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